1-ethyl-1H-pyrazol-4-amine hydrochloride
Description
1-Ethyl-1H-pyrazol-4-amine hydrochloride (CAS: 876343-24-7) is a pyrazole derivative with the molecular formula C₅H₉N₃·HCl and a molecular weight of 147.61 g/mol (accounting for the hydrochloride salt). Structurally, it consists of a pyrazole ring substituted with an ethyl group at the 1-position and an amine group at the 4-position, forming a stable hydrochloride salt to enhance solubility in polar solvents like water .
This compound is primarily utilized as a pharmaceutical intermediate and organic synthesis precursor, particularly in the development of bioactive molecules. Its applications span laboratory research and industrial chemical production, where its reactive amine group enables functionalization for drug discovery pipelines .
Properties
IUPAC Name |
1-ethylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-8-4-5(6)3-7-8;/h3-4H,2,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVXVNPYUBGBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Nitropyrazole
The alkylation step involves reacting 4-nitropyrazole with ethyl iodide in the presence of a base. Key parameters include:
| Parameter | Conditions | Source |
|---|---|---|
| Solvent | Acetonitrile or DMF | |
| Base | Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) | |
| Temperature | 60–120°C | |
| Reaction Time | 12–18 hours | |
| Yield | 66–69% |
Mechanistic Insight : The base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on the ethyl iodide. Steric hindrance at the pyrazole’s 1-position ensures selective ethylation.
Example Protocol :
Nitro Group Reduction
The nitro group is reduced to an amine via catalytic hydrogenation:
| Parameter | Conditions | Source |
|---|---|---|
| Catalyst | Palladium on carbon (Pd/C, 10% w/w) | |
| Hydrogen Source | H₂ gas (1 atm) or ammonium formate | |
| Solvent | Methanol or ethanol | |
| Reaction Time | 12–18 hours | |
| Yield | 85–90% |
Critical Considerations :
-
Catalyst Loading : Excess Pd/C (>20% w/w) may accelerate side reactions like over-reduction.
-
Acid Additives : HCl (1–2 equiv) enhances proton availability, stabilizing the amine product.
Example Protocol :
-
Dissolve 1-ethyl-4-nitro-1H-pyrazole (1.0 g) in methanol (20 mL).
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Add Pd/C (50 mg) and stir under H₂ atmosphere for 18 hours.
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Filter through Celite®, concentrate, and treat with HCl to form the hydrochloride salt.
Process Optimization and Side Reactions
Mitigating Over-Alkylation
Over-alkylation at the pyrazole’s 3-position is a common side reaction. Strategies to suppress this include:
Purification Challenges
The hydrochloride salt is hygroscopic, necessitating:
Characterization and Quality Control
Key Analytical Data :
| Property | Value | Method |
|---|---|---|
| Melting Point | 238–240°C (decomposes) | DSC |
| ¹H NMR (DMSO-d6) | δ 8.10 (s, 2H, NH₂), 4.11 (q, 2H, CH₂), 1.35 (t, 3H, CH₃) | 400 MHz NMR |
| Purity | >98% (HPLC) | C18 column, 0.1% TFA |
Impurity Profile :
| Hazard | Precaution |
|---|---|
| Skin/Eye Irritation | Use nitrile gloves and goggles |
| Respiratory Risk | Handle in fume hood; avoid dust inhalation |
| Hydrogen Gas | Ensure leak-proof reactors and ventilation |
Industrial-Scale Adaptations
Continuous Flow Synthesis :
-
Reactor Design : Microfluidic systems reduce reaction time to 2–4 hours.
-
Catalyst Recycling : Fixed-bed reactors with immobilized Pd/C improve cost efficiency.
Applications in Pharmaceutical Synthesis
1-Ethyl-1H-pyrazol-4-amine hydrochloride serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as hydrazines.
Substitution: Nucleophilic substitution reactions at the amino group can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
1-ethyl-1H-pyrazol-4-amine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 1-ethyl-1H-pyrazol-4-amine hydrochloride, emphasizing differences in substituents, physicochemical properties, and applications:
Structural and Functional Differences
- Salt Form: Dihydrochloride salts (e.g., 1063734-49-5) exhibit higher aqueous solubility compared to monohydrochloride derivatives, advantageous for formulation in drug delivery systems .
- Chlorinated Derivatives : Compounds like 1183348-53-9 incorporate chloropropyl chains, increasing electrophilicity but possibly compromising stability, as indicated by discontinued commercial availability .
Pharmacological and Industrial Relevance
- 1-Ethyl vs. 1-Methyl Derivatives : The ethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability for drug candidates. Methyl analogs (e.g., 127107-23-7) are more polar, favoring applications requiring rapid aqueous dissolution .
- Complex Modifications : Derivatives with extended aromatic systems (e.g., 1803600-64-7) are explored for targeted therapies, leveraging interactions with hydrophobic binding pockets in proteins .
Biological Activity
1-Ethyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-Ethyl-1H-pyrazol-4-amine hydrochloride has a molecular formula of C₅H₈ClN₃ and a molar mass of approximately 145.59 g/mol. The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry, allowing for various substitutions that can enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including 1-ethyl-1H-pyrazol-4-amine hydrochloride, exhibit selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. For instance, compounds derived from pyrazole scaffolds have been evaluated for their ability to inhibit tubulin polymerization, an essential process for cancer cell division. Notably, certain derivatives have shown IC50 values ranging from 1.25 to 3.98 µM against breast and prostate cancer cell lines, indicating potent anticancer properties .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. In a study focusing on antibiotic adjuvants, several pyrazole derivatives exhibited significant activity against multidrug-resistant strains of Acinetobacter baumannii. Some derivatives were found to enhance the efficacy of existing antibiotics, demonstrating potential as synergistic agents in treating resistant infections . The direct antibacterial activity was assessed using agar diffusion and broth microdilution methods, revealing moderate inhibition against Gram-positive bacteria .
The mechanisms underlying the biological activities of 1-ethyl-1H-pyrazol-4-amine hydrochloride are primarily linked to its interactions with cellular targets. For example, the compound's ability to inhibit tubulin polymerization suggests that it may interfere with microtubule dynamics essential for mitosis in cancer cells . Additionally, the presence of functional groups in the pyrazole structure contributes to its reactivity and binding affinity with various biological macromolecules.
Case Studies and Research Findings
Q & A
Q. What experimental controls mitigate variability in enzymatic inhibition assays?
- Positive controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay conditions.
- Buffer optimization : Use HEPES (pH 7.4) instead of Tris to avoid amine group interference. Replicate experiments (n ≥ 3) and apply ANOVA (p < 0.05) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
